3'-O-Methylorobol

Description

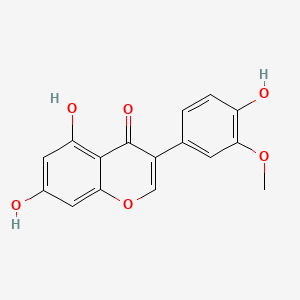

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBGWWGXBNJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of 3'-O-Methylorobol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure of 3'-O-Methylorobol, a naturally occurring isoflavone. The information is presented to be a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is classified as a hydroxyisoflavone.[1] Its chemical structure is derived from orobol by the methylation of the hydroxyl group at the 3' position.[1] This compound has been identified and isolated from various plant sources, including Crotalaria lachnophora, Flemingia macrophylla, and Dalbergia sissoo.[1]

The structural details and chemical identifiers of this compound are summarized in the table below for clarity and ease of reference.

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1][2] |

| Molecular Formula | C₁₆H₁₂O₆[1][2] |

| Molecular Weight | 300.26 g/mol [1][2] |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O[1][2] |

| InChI | InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3[1][2] |

| InChIKey | ZMFBGWWGXBNJAC-UHFFFAOYSA-N[1][2] |

| CAS Number | 36190-95-1[1][3] |

| ChEBI ID | CHEBI:70032[1] |

| PubChem CID | 5319744[1] |

Logical Relationship of Chemical Identifiers

The various chemical identifiers are computationally derived from the 2D structure of the molecule. The relationship between these identifiers is crucial for accurate database searching and cross-referencing in research. The following diagram illustrates this logical flow.

Biological Activities of Interest

Preliminary studies have indicated that this compound exhibits biological activity. It has been reported to show moderate antioxidant properties in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[4][5] Furthermore, there is evidence to suggest its potential in promoting osteoblast differentiation.[5] These findings highlight this compound as a compound of interest for further investigation in antioxidant and bone health research.

As this is a guide focused on the chemical structure, detailed experimental protocols and signaling pathways are not extensively covered. Further literature searches would be required to elaborate on the biological aspects.

References

Natural Plant Sources of 3'-O-Methylorobol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural plant sources of the isoflavone 3'-O-Methylorobol. The document summarizes current knowledge on plant origins, quantitative yields, detailed experimental protocols for extraction and isolation, and potential biological signaling pathways, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Plant Sources and Quantitative Data

This compound has been identified in a select number of plant species, primarily within the Fabaceae (legume) family. The concentration of this isoflavone can vary depending on the plant part, geographical location, and harvesting time. A summary of known plant sources and available quantitative data is presented in Table 1.

| Plant Species | Family | Plant Part(s) | Yield of this compound | Reference(s) |

| Alhagi maurorum var. sparsifolium | Fabaceae | Aerial parts | 17 mg from 400 g (0.00425% yield) | [1] |

| Flemingia macrophylla | Fabaceae | Not specified | Not Quantified | [2] |

| Dalbergia sissoo | Fabaceae | Not specified | Not Quantified | [2] |

| Crotalaria lachnophora | Fabaceae | Not specified | Not Quantified | [2] |

| Flemingia philippinensis | Fabaceae | Roots | Not Quantified | [3] |

Table 1: Natural Plant Sources of this compound and Reported Yields

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound from plant matrices typically involve solvent extraction followed by chromatographic purification. Below are detailed methodologies synthesized from published literature for the efficient recovery of this isoflavone.

General Extraction Protocol for Isoflavones from Fabaceae

This protocol outlines a general procedure for the extraction of isoflavones, including this compound, from plant material.

Workflow for General Isoflavone Extraction

References

- 1. mdpi.com [mdpi.com]

- 2. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of the soy isoflavone genistein: emerging role for its effects via transforming growth factor beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 3'-O-Methylorobol in Legumes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 3'-O-Methylorobol, a significant isoflavonoid found in various leguminous plants. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows.

Introduction to this compound and its Significance

Isoflavonoids are a class of phenolic compounds predominantly produced by members of the legume family (Fabaceae). They play crucial roles in plant defense as phytoalexins and in symbiotic nitrogen fixation. In recent years, isoflavonoids have garnered significant attention from the scientific community due to their potential health benefits for humans, including antioxidant, anti-inflammatory, and anticancer properties.

This compound is a methylated derivative of the isoflavone orobol. The methylation at the 3'-position can significantly alter its bioavailability and biological activity. Understanding the biosynthetic pathway of this compound is critical for its potential production through metabolic engineering in plants or microbial systems for pharmaceutical and nutraceutical applications.

The Core Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway can be broadly divided into three stages:

-

General Phenylpropanoid Pathway: The synthesis of the precursor 4-coumaroyl-CoA from phenylalanine.

-

Isoflavonoid Branch: The formation of the isoflavone scaffold.

-

Tailoring Steps: The hydroxylation and methylation reactions that lead to the final product.

The key enzymatic steps leading to this compound are outlined below.

From Phenylalanine to the Isoflavone Core

The initial steps of the pathway are common to the biosynthesis of most flavonoids:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone synthase (IFS): A key cytochrome P450 enzyme (CYP93C) that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone. This is the committed step for isoflavonoid biosynthesis.

-

2-Hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to form the isoflavone, genistein.

The Formation of Orobol: 3'-Hydroxylation

The immediate precursor to orobol is the isoflavone genistein. Orobol is formed through the hydroxylation of genistein at the 3' position of the B-ring. This reaction is catalyzed by an isoflavone 3'-hydroxylase .

-

Isoflavone 3'-hydroxylase (I3'H): This enzyme is typically a cytochrome P450-dependent monooxygenase belonging to the CYP81E subfamily[1]. While a specific enzyme named "genistein 3'-hydroxylase" is not always explicitly identified, members of this family have been shown to catalyze the regiospecific hydroxylation of isoflavones at the 3' position[1]. For example, a cytochrome P450 from Streptomyces avermitilis (CYP105D7) has been characterized as a daidzein 3'-hydroxylase, demonstrating the enzymatic capability for this type of reaction[2].

The Final Step: 3'-O-Methylation of Orobol

The terminal step in the biosynthesis of this compound is the methylation of the 3'-hydroxyl group of orobol. This reaction is catalyzed by an isoflavone 3'-O-methyltransferase .

-

Isoflavone 3'-O-methyltransferase (I3'OMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme transfers a methyl group to the 3'-hydroxyl group of an isoflavone. An enzyme with this activity (EC 2.1.1.398) has been isolated and characterized from Pueraria lobata (PlOMT4)[3][4][5][6]. This enzyme exhibits high specificity for the 3'-hydroxyl group of isoflavones[3][5].

Quantitative Data

Quantitative data for the enzymes involved in the specific latter steps of this compound biosynthesis are limited. The following tables summarize available and relevant data.

Table 1: Kinetic Parameters of a Characterized Isoflavone 3'-O-Methyltransferase (PlOMT4 from Pueraria lobata)

| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| 3'-Hydroxydaidzein | 15.2 ± 1.8 | 125.3 ± 6.7 | 0.092 | 6052 | [3] |

| S-Adenosyl-L-methionine | 25.6 ± 2.5 | - | - | - | [3] |

Note: Kinetic data for the direct methylation of orobol by a purified I3'OMT is not currently available in the literature. 3'-Hydroxydaidzein is a structurally similar isoflavone and serves as a good proxy for the enzyme's activity.

Table 2: Substrate Specificity of a Characterized Isoflavone 3'-O-Methyltransferase (PlOMT4 from Pueraria lobata)

| Substrate | Relative Activity (%) | Reference |

| 3'-Hydroxydaidzein | 100 | [3] |

| Luteolin | < 5 | [3] |

| Quercetin | < 5 | [3] |

| Daidzein | No activity | [3] |

| Genistein | No activity | [3] |

| Puerarin | No activity | [3] |

| 3'-Hydroxypuerarin | No activity | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of Isoflavone 3'-O-Methyltransferase (I3'OMT)

This protocol is adapted from studies on plant O-methyltransferases[3].

Objective: To produce and purify recombinant I3'OMT for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a purification tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Cloning: The full-length coding sequence of the candidate I3'OMT gene is cloned into the expression vector.

-

Transformation: The expression construct is transformed into the E. coli expression strain.

-

Culture Growth: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic and grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.

-

Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours with shaking.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice. The lysate is then clarified by centrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a pre-equilibrated Ni-NTA column. The column is washed with wash buffer to remove unbound proteins.

-

Elution: The recombinant protein is eluted from the column using elution buffer.

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Isoflavone 3'-Hydroxylase (I3'H) Assay

This protocol is based on methods for characterizing cytochrome P450 enzymes[1].

Objective: To determine the 3'-hydroxylase activity of a candidate CYP81E enzyme on genistein.

Materials:

-

Microsomal fraction containing the recombinant I3'H (prepared from yeast or insect cells expressing the enzyme)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Genistein (substrate)

-

NADPH

-

Ethyl acetate for extraction

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and genistein (dissolved in a small amount of DMSO or methanol).

-

Initiation: Start the reaction by adding NADPH. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the products.

-

Sample Preparation: Centrifuge to separate the phases. Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

HPLC Analysis: Re-dissolve the residue in a suitable solvent (e.g., methanol) and analyze by HPLC to detect the formation of orobol.

In Vitro Isoflavone 3'-O-Methyltransferase (I3'OMT) Assay

This protocol is adapted from the characterization of PlOMT4[3].

Objective: To determine the 3'-O-methyltransferase activity of the purified recombinant enzyme on orobol.

Materials:

-

Purified recombinant I3'OMT

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Orobol (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

Methanol for quenching

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified I3'OMT enzyme, reaction buffer, orobol, and SAM. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding an equal volume of methanol.

-

Sample Preparation: Centrifuge the mixture to pellet any precipitated protein.

-

HPLC Analysis: Analyze the supernatant directly by HPLC to detect the formation of this compound.

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthetic pathway of this compound from phenylalanine.

Experimental Workflow for I3'OMT Characterization

Caption: Workflow for the characterization of Isoflavone 3'-O-Methyltransferase.

Conclusion

The biosynthesis of this compound in legumes involves a series of well-defined enzymatic reactions, culminating in the hydroxylation of genistein to orobol and its subsequent methylation. The key enzymes, an isoflavone 3'-hydroxylase (likely a CYP81E family member) and an isoflavone 3'-O-methyltransferase, have been identified and characterized in various legume species. This technical guide provides a comprehensive overview of the pathway, along with the necessary data and protocols to facilitate further research in this area. A deeper understanding of this biosynthetic pathway will be instrumental in developing strategies for the targeted production of this and other bioactive isoflavonoids for applications in medicine and human health.

References

- 1. Regiospecific hydroxylation of isoflavones by cytochrome p450 81E enzymes from Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of Isoflavone Using Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Cloning and Functional Characterization of a Novel Isoflavone 3′-O-methyltransferase from Pueraria lobata [frontiersin.org]

- 4. Molecular Cloning and Functional Characterization of a Novel Isoflavone 3'-O-methyltransferase from Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Cloning and Functional Characterization of a Novel Isoflavone 3′-O-methyltransferase from Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EC 2.1.1.398 [iubmb.qmul.ac.uk]

3'-O-Methylorobol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one Synonyms: Orobol-3'-methyl ether, 5,7,4'-trihydroxy-3'-methoxyisoflavone CAS Number: 36190-95-1[1] Molecular Formula: C₁₆H₁₂O₆ Molecular Weight: 300.26 g/mol [1]

| Property | Value | Source |

| CAS Number | 36190-95-1 | [1] |

| Molecular Formula | C₁₆H₁₂O₆ | [1] |

| Molecular Weight | 300.26 g/mol | [1] |

Biological Activities and Mechanisms of Action

3'-O-Methylorobol, a naturally occurring isoflavone, has garnered scientific interest for its potential therapeutic properties. Isolated from various plant sources including Crotalaria lachnophora, Flemingia macrophylla, and Dalbergia sissoo, this compound has demonstrated a range of biological activities.[2] Key areas of investigation include its antioxidant, analgesic, and osteogenic effects.

Antioxidant Activity

Analgesic Properties

Studies on structurally related flavonoids suggest potential analgesic effects. While specific in vivo studies detailing the analgesic activity of this compound are limited in the provided search results, research on similar compounds indicates that they can exhibit significant analgesic properties in models of thermal-induced pain.

Promotion of Osteoblast Differentiation

A notable biological effect of this compound is its stimulatory effect on mouse osteoblast differentiation.[2] Osteoblasts are crucial for bone formation, and compounds that can promote their differentiation are of significant interest in the development of therapies for bone-related disorders such as osteoporosis. The precise molecular mechanisms by which this compound exerts this effect are an area of ongoing research, with potential involvement of key signaling pathways that regulate osteogenesis.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in the provided search results. However, based on standard methodologies for assessing its known biological activities, the following experimental frameworks can be proposed:

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a common method to evaluate the free radical scavenging ability of a compound.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol.

-

Mix the this compound solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This is another widely used method to assess antioxidant capacity.

-

Principle: The pre-formed ABTS radical cation is blue-green in color. In the presence of an antioxidant, the color intensity decreases, which is measured spectrophotometrically.

-

General Protocol:

-

Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance.

-

Prepare various concentrations of this compound.

-

Mix the test compound solutions with the ABTS radical cation solution.

-

Measure the absorbance at a specific wavelength (typically around 734 nm) after a set incubation time.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vivo Analgesic Activity Assays

Hot Plate Test: This method is used to evaluate central analgesic activity.

-

Principle: The test measures the reaction time of an animal (e.g., a mouse or rat) to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) indicates an analgesic effect.

-

General Protocol:

-

Administer this compound to the test animals at various doses via a specific route (e.g., intraperitoneally or orally).

-

At predetermined time points after administration, place the animal on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the latency time for the animal to show a pain response.

-

A cut-off time is typically used to prevent tissue damage.

-

Tail-Flick Test: This is another common method for assessing centrally mediated analgesia.

-

Principle: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency indicates analgesia.

-

General Protocol:

-

Administer this compound to the test animals.

-

At various time intervals, apply a radiant heat source to the animal's tail.

-

Measure the time it takes for the animal to withdraw its tail.

-

A maximum exposure time is set to avoid tissue injury.

-

Osteoblast Differentiation Assays

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation.

-

Principle: The enzymatic activity of ALP is measured by its ability to hydrolyze a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product, which can be quantified spectrophotometrically.

-

General Protocol:

-

Culture osteoblastic cells (e.g., MC3T3-E1 or primary osteoblasts) in the presence of various concentrations of this compound.

-

After a specific culture period (e.g., 3, 7, or 14 days), lyse the cells.

-

Incubate the cell lysate with the ALP substrate.

-

Measure the absorbance of the product at the appropriate wavelength.

-

Normalize the ALP activity to the total protein content of the cell lysate.

-

Mineralization Assay (Alizarin Red S Staining): This assay detects the deposition of calcium, a late marker of osteoblast differentiation and bone matrix formation.

-

Principle: Alizarin Red S specifically stains calcium deposits in the extracellular matrix, which can be visualized and quantified.

-

General Protocol:

-

Culture osteoblastic cells with this compound for an extended period (e.g., 14-21 days) in osteogenic medium.

-

Fix the cells.

-

Stain the cells with Alizarin Red S solution.

-

Wash away the excess stain.

-

Visualize the stained calcium deposits under a microscope and quantify by extracting the stain and measuring its absorbance.

-

Signaling Pathways

While direct experimental evidence linking this compound to specific signaling pathways is not detailed in the provided search results, its biological activities suggest potential interactions with key cellular signaling cascades.

Potential Involvement in Osteoblast Differentiation Signaling

The promotion of osteoblast differentiation by this compound suggests it may modulate signaling pathways known to be critical for osteogenesis. These include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The ERK and p38 MAPK pathways are known to play significant roles in osteoblast differentiation.[3][4][5] Flavonoids have been shown to influence MAPK signaling. It is plausible that this compound could promote osteogenesis by activating or modulating components of the MAPK cascade, leading to the phosphorylation and activation of key transcription factors like Runx2.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a critical regulator of inflammation and has also been implicated in bone metabolism. Inhibition of NF-κB signaling has been shown to promote osteoblast differentiation. Some flavonoids are known to inhibit the NF-κB pathway.[6][7][8][9][10] Therefore, this compound might exert its pro-osteogenic effects by suppressing NF-κB activity.

Caption: Putative signaling pathways influenced by this compound in osteoblast differentiation.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the molecular mechanisms underlying the biological activities of this compound, a structured experimental workflow is essential.

Caption: A proposed experimental workflow to investigate the osteogenic effects of this compound.

This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, biological activities, and potential mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to develop detailed experimental protocols for its application in drug discovery and development.

References

- 1. biorlab.com [biorlab.com]

- 2. This compound | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Specific Oligodeoxynucleotide Promotes the Differentiation of Osteoblasts via ERK and p38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAPK Signaling in Osteoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabidiol induces osteoblast differentiation via angiopoietin1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells [frontiersin.org]

- 10. researchgate.net [researchgate.net]

3'-O-Methylorobol: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylorobol, a naturally occurring isoflavone, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical Profile

-

IUPAC Name: 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1]

-

Synonyms: Cajanin, 3'-Methoxyorobol, 5,7,4'-trihydroxy-3'-methoxyisoflavone[1]

-

Molecular Formula: C₁₆H₁₂O₆[1]

-

Molecular Weight: 300.26 g/mol [1]

-

Natural Sources: Found in plants such as Flemingia macrophylla and Dalbergia sissoo[1].

Biological Activities

Current research has identified several key biological activities of this compound, including anti-inflammatory, cytotoxic, antioxidant, and osteogenic properties.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.

Quantitative Data: Inhibition of Nitric Oxide Production

| Cell Line | Treatment | Concentration | % Inhibition of NO Production | IC₅₀ (µM) |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + this compound | 10 µM | 45.3 ± 2.1 | 11.2 ± 0.8 |

Data extracted from a study on isoflavonoids from Flemingia macrophylla.

Experimental Protocol: Nitric Oxide Inhibition Assay

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells were stimulated with 1 µg/mL of LPS for 24 hours.

-

Nitrite Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. An equal volume of culture supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated at room temperature for 10 minutes.

-

Quantification: The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to LPS-treated cells without the test compound.

Signaling Pathway: Inhibition of LPS-Induced Inflammatory Response

Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages triggers a downstream signaling cascade, primarily through the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO. While the precise mechanism for this compound is not fully elucidated, its inhibition of NO production suggests an interference with this pathway, potentially at the level of NF-κB or MAPK activation.

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced NF-κB signaling pathway.

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines, indicating potential as an anticancer agent.

Quantitative Data: Cytotoxicity Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| HepG2 | Human Liver Cancer | > 20 | > 66.6 |

| MCF-7 | Human Breast Cancer | 15.6 ± 1.3 | 51.9 ± 4.3 |

| A549 | Human Lung Cancer | > 20 | > 66.6 |

Data extracted from a study on isoflavonoids from Flemingia macrophylla.

Experimental Protocol: MTT Cell Viability Assay

The cytotoxic activity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: HepG2, MCF-7, and A549 cells were maintained in appropriate culture media and conditions.

-

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours.

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Quantification: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Workflow: Cytotoxicity Screening

Caption: Experimental workflow for determining the cytotoxic activity of this compound using the MTT assay.

Antioxidant Activity

Commercial suppliers have reported that this compound possesses moderate antioxidant activity, as demonstrated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay[2][3]. However, specific quantitative data from peer-reviewed literature is not currently available.

Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol)

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Osteogenic and Analgesic Potential

There are claims from commercial sources suggesting that this compound can promote osteoblast differentiation and may have analgesic properties[3]. These potential activities are yet to be substantiated with detailed experimental evidence in the scientific literature. Further research is required to validate and characterize these effects.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory and cytotoxic activities in preclinical studies. Its ability to inhibit nitric oxide production and show selective cytotoxicity against breast cancer cells highlights its potential for further investigation as a therapeutic agent. While its antioxidant, osteogenic, and analgesic properties are suggested, these require rigorous scientific validation.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its anti-inflammatory and cytotoxic effects, including its impact on specific signaling pathways like NF-κB and MAPKs.

-

Conducting in-depth studies to confirm and quantify its antioxidant, osteogenic, and analgesic activities.

-

Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation, cancer, and other relevant diseases.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

This technical guide summarizes the current state of knowledge on the biological activities of this compound, providing a foundation for future research and development in this area.

References

The Antioxidant Potential of 3'-O-Methylorobol: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylorobol, a naturally occurring isoflavone, is recognized for its potential antioxidant properties. This technical guide provides a comprehensive overview of the in vitro methods used to evaluate the antioxidant capacity of this compound. While direct quantitative data for this compound is limited in publicly available literature, this document outlines the detailed experimental protocols for key antioxidant assays, including DPPH, ABTS, and FRAP, which are essential for its evaluation. Furthermore, this guide explores the potential mechanistic pathways, such as the Keap1-Nrf2 signaling cascade, that are commonly modulated by antioxidant flavonoids. The information presented herein serves as a foundational resource for researchers aiming to investigate the antioxidant efficacy and mechanisms of action of this compound and structurally related isoflavones.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are well-documented for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. The structure of this compound, featuring multiple hydroxyl groups and a conjugated aromatic system, suggests its potential to act as a potent antioxidant. Understanding the in vitro antioxidant capacity of this compound is a critical first step in evaluating its potential as a therapeutic agent for conditions associated with oxidative stress.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

| Molecular Formula | C₁₆H₁₂O₆ |

| Molecular Weight | 300.26 g/mol |

| Class | Isoflavone |

In Vitro Antioxidant Activity Data

A comprehensive literature search did not yield specific quantitative data (e.g., IC₅₀ values) for the antioxidant activity of this compound in common in vitro assays. However, studies on structurally similar isoflavones provide valuable context for its potential efficacy. The antioxidant activity of isoflavones is significantly influenced by the number and position of hydroxyl groups and other structural features. For instance, isoflavone metabolites have demonstrated potent free radical scavenging abilities in various assays[1][2]. The presence of hydroxyl groups at the C-4' and C-5 positions is particularly important for the antioxidant activity of isoflavones[3].

Table 1: Antioxidant Activity of Structurally Related Isoflavones (for comparative context)

| Compound | Assay | IC₅₀ / Activity | Reference |

| Genistein | Lipid Peroxidation | Potent Inhibition | [3] |

| Daidzein | Lipid Peroxidation | Potent Inhibition | [3] |

| Equol | FRAP, TEAC | Higher than parent isoflavones | [1] |

| 8-Hydroxydaidzein | Hydroxyl & Superoxide Radical Scavenging | Most potent among tested metabolites | [1] |

| Biochanin A | ROS Scavenging, DPPH, ABTS | Significant Activity | [4] |

| Coumestrol | ROS Scavenging, DPPH, ABTS, FRAP | High Activity | [4] |

Note: This table is for comparative purposes only and does not represent data for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

-

Assay Procedure:

-

Add 1.0 mL of the DPPH solution to 1.0 mL of various concentrations of the this compound solution.

-

A control is prepared by adding 1.0 mL of the DPPH solution to 1.0 mL of the solvent.

-

A blank consists of 1.0 mL of the this compound solution and 1.0 mL of methanol.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Generate the ABTS•⁺ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of various concentrations of the this compound solution.

-

A control is prepared with 1.0 mL of the diluted ABTS•⁺ solution and 10 µL of the solvent.

-

Incubate the mixtures at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

-

The IC₅₀ value is determined from the plot of percentage inhibition versus sample concentration.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

-

Assay Procedure:

-

Add 1.5 mL of the FRAP reagent to 50 µL of various concentrations of the this compound solution.

-

A reagent blank is prepared using 50 µL of the solvent.

-

Incubate the mixtures at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

-

The antioxidant power of the sample is expressed as ferric reducing antioxidant power (in µM Fe²⁺ equivalents).

-

Potential Signaling Pathways

Many phenolic antioxidants exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.

The Keap1-Nrf2 Antioxidant Response Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While direct evidence for this compound is lacking, many flavonoids are known to activate this pathway.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental and Logical Workflows

Visualizing the workflow for assessing the in vitro antioxidant potential of a compound like this compound can aid in experimental design and data interpretation.

Caption: General workflow for in vitro antioxidant evaluation.

Conclusion

While direct experimental evidence for the in vitro antioxidant activity of this compound is not extensively available in the current literature, its chemical structure as an isoflavone strongly suggests potential antioxidant capabilities. The detailed protocols for DPPH, ABTS, and FRAP assays provided in this guide offer a robust framework for the quantitative assessment of its radical scavenging and reducing power. Furthermore, the exploration of the Keap1-Nrf2 signaling pathway highlights a plausible mechanism through which this compound could exert cytoprotective effects by upregulating endogenous antioxidant defenses. Future research should focus on generating empirical data for this compound in these assays and investigating its interaction with cellular antioxidant pathways to fully elucidate its potential as a valuable natural antioxidant for therapeutic applications.

References

- 1. Antioxidant and free radical scavenging activity of isoflavone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Influence of 3'-O-Methylorobol on Osteoblast Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3'-O-Methylorobol and Osteogenesis

This compound is an isoflavonoid that has been isolated from plants such as Eclipta prostrata[1]. Isoflavonoids, a class of phytoestrogens, are known for their potential beneficial effects on bone health, largely attributed to their structural similarity to estrogen, a key regulator of bone metabolism.

Osteogenesis, the process of new bone formation, is a complex interplay of osteoblast proliferation and differentiation. Proliferation increases the number of bone-forming cells, while differentiation involves the maturation of these cells to actively secrete and mineralize the bone matrix. Key markers of osteoblast differentiation include the expression and activity of alkaline phosphatase (ALP), an enzyme crucial for the mineralization process[2].

Effect of this compound on Osteoblast Activity

Osteoblast Proliferation

Currently, there is a lack of specific published data quantifying the direct effect of this compound on osteoblast proliferation. Standard assays to determine this would include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability and proliferation, and the BrdU (bromodeoxyuridine) incorporation assay, which directly measures DNA synthesis.

Osteoblast Differentiation

Research has shown that this compound has a stimulatory effect on osteoblast differentiation. A study on the constituents of Eclipta prostrata identified this compound as a compound that significantly increases osteoblast differentiation, as assessed by alkaline phosphatase (ALP) activity in primary cultures of mouse osteoblasts[1].

Quantitative Data Summary

Due to the limited availability of full-text research articles, a detailed quantitative summary is not possible at this time. The available literature confirms a "significant" increase in ALP activity but does not provide specific percentage increases or dose-response data.

Table 1: Summary of Known Effects of this compound on Osteoblasts

| Parameter | Effect of this compound | Source |

| Proliferation | Data not available | - |

| Differentiation (ALP Activity) | Significantly increased | [1] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to assess osteoblast proliferation and differentiation. These protocols are based on standard practices in the field and would be suitable for investigating the effects of this compound.

Primary Osteoblast Isolation and Culture

This protocol describes the isolation of primary osteoblasts from neonatal mouse calvaria, a common model for studying osteogenesis in vitro[3][4].

-

Isolation: Calvaria from 3-6 day old mouse pups are dissected under sterile conditions, and soft tissues are removed.

-

Digestion: The calvaria are subjected to sequential enzymatic digestions using a solution of collagenase and dispase to release the osteoblasts.

-

Cell Culture: The isolated cells are cultured in α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Expansion: Cells are grown to confluence at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Osteoblast Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[5].

-

Cell Seeding: Primary osteoblasts are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The results are expressed as a percentage of the control.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate[5][6].

-

Cell Seeding and Treatment: Osteoblasts are seeded and treated with this compound as described for the MTT assay.

-

Cell Lysis: After the treatment period, the cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

-

Enzyme Reaction: The cell lysate is incubated with a pNPP solution in an alkaline buffer (pH 10.5) at 37°C.

-

Reaction Termination: The reaction is stopped by adding NaOH.

-

Absorbance Measurement: The absorbance of the yellow product, p-nitrophenol, is measured at 405 nm.

-

Normalization: ALP activity is normalized to the total protein content of the cell lysate, determined by a protein assay such as the bicinchoninic acid (BCA) assay.

Signaling Pathways in Osteoblast Proliferation and Differentiation

The effects of isoflavonoids on osteoblasts are typically mediated through the modulation of key signaling pathways that regulate gene expression related to cell growth and differentiation. The following diagrams illustrate these critical pathways.

Caption: Experimental workflow for assessing the effect of this compound on osteoblasts.

Caption: The canonical Wnt/β-catenin signaling pathway in osteoblasts.

Caption: The MAPK/ERK signaling pathway's role in osteoblast function.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural compound for promoting osteoblast differentiation. Its confirmed effect on increasing alkaline phosphatase activity points towards a potential role in enhancing bone mineralization. However, a significant gap in the literature exists regarding its impact on osteoblast proliferation.

Future research should focus on:

-

Quantitative analysis: Dose-response studies are needed to determine the optimal concentration of this compound for stimulating osteoblast differentiation and to assess its effects on proliferation using assays such as MTT and BrdU incorporation.

-

Mechanism of action: Investigating the specific signaling pathways (e.g., Wnt/β-catenin, MAPK, BMP/SMAD) modulated by this compound will provide a deeper understanding of its molecular mechanisms.

-

In vivo studies: Preclinical animal models of osteoporosis are necessary to evaluate the efficacy of this compound in improving bone mass and strength in vivo.

For drug development professionals, this compound represents a potential lead compound for the development of novel anabolic agents for the treatment of osteoporosis and other bone-related disorders. Further comprehensive studies are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. biolabo.fr [biolabo.fr]

- 3. Primary mouse osteoblast and osteoclast culturing and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Culture of Neonatal Mouse Calvarial Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 3'-O-Methylorobol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific pharmacokinetic data for 3'-O-Methylorobol is publicly available. This guide provides a comprehensive overview based on the well-studied pharmacokinetics of structurally similar isoflavones, particularly methylated isoflavones such as biochanin A and formononetin. This information is intended to serve as a predictive guide for researchers.

Introduction

This compound is an O-methylated isoflavone, a class of phytoestrogens found in various plants. Isoflavones have garnered significant research interest due to their potential therapeutic effects. Understanding the pharmacokinetics and bioavailability of these compounds is crucial for the development of new drugs and for assessing their physiological impact. This guide summarizes the expected absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing parallels from extensive studies on other isoflavones.

Pharmacokinetics of Isoflavones: A Surrogate for this compound

The journey of an isoflavone through the body is a complex process involving gut microbiota, host enzymes, and various transport mechanisms. As a methylated isoflavone, this compound's pharmacokinetic profile is likely to be similar to that of other methylated isoflavones like biochanin A and formononetin, which are considered prodrugs of the more commonly known isoflavones, genistein and daidzein, respectively.[1]

Absorption

Isoflavones are primarily ingested in their glycoside forms, which are not readily absorbed. In the intestine, bacterial β-glucosidases hydrolyze these glycosides into their aglycone forms, which are more lipid-soluble and can be absorbed.[2]

Methylated isoflavones like biochanin A and formononetin are absorbed and can then be demethylated by cytochrome P450 enzymes, primarily in the liver, to their active metabolites, genistein and daidzein.[1] It is highly probable that this compound would undergo a similar demethylation process to yield orobol.

Distribution

Once absorbed, isoflavones and their metabolites are distributed throughout the body. They have been found to have a large apparent volume of distribution, indicating extensive tissue uptake.[3]

Metabolism

The metabolism of isoflavones is extensive and occurs in two main phases:

-

Phase I Metabolism: This phase involves modifications to the basic isoflavone structure. For methylated isoflavones, a key Phase I reaction is O-demethylation. For instance, biochanin A is demethylated to genistein, and formononetin is demethylated to daidzein.[1] It is expected that this compound would be demethylated to orobol.

-

Phase II Metabolism: The aglycones and their demethylated metabolites undergo extensive conjugation with glucuronic acid and sulfate, primarily in the intestine and liver.[2] These conjugated forms are more water-soluble and are the predominant forms found in circulation.

The gut microbiota also plays a critical role in the metabolism of isoflavones, producing metabolites such as equol and O-desmethylangolensin (O-DMA) from daidzein.[2] The production of these metabolites is highly variable among individuals.[2]

Excretion

The conjugated metabolites of isoflavones are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[4] Enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed in the intestine, can lead to a secondary peak in plasma concentrations and prolong the half-life of these compounds.[3]

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic parameters for key isoflavones from studies in rats, which can serve as a predictive model for this compound.

Table 1: Pharmacokinetic Parameters of Biochanin A (BCA) and its Metabolite Genistein (GEN) in Rats after Oral Administration of BCA [3]

| Parameter | BCA (5 mg/kg) | GEN (from BCA) | BCA (50 mg/kg) | GEN (from BCA) |

| Cmax (ng/mL) | 28.9 ± 11.2 | 134 ± 34 | 106 ± 38 | 1020 ± 290 |

| Tmax (h) | 0.25 ± 0.0 | 6.7 ± 1.2 | 0.58 ± 0.29 | 7.3 ± 1.2 |

| AUC (ng·h/mL) | 49.3 ± 13.5 | 1090 ± 210 | 340 ± 110 | 12900 ± 4100 |

| Bioavailability (%) | <4 | - | <4 | - |

Table 2: Pharmacokinetic Parameters of Formononetin and its Metabolite Daidzein in Rats after Oral Administration of Formononetin (20 mg/kg) [5][6]

| Parameter | Formononetin | Daidzein (from Formononetin) |

| Cmax (nmol/L) | 135.3 ± 35.8 | 185.3 ± 27.5 |

| Tmax (h) | 0.5 ± 0.2 | 8.0 ± 0.0 |

| AUC (h·nmol/L) | 285.4 ± 46.1 | 2450.8 ± 345.7 |

| Oral Bioavailability (%) | 21.8 | - |

Experimental Protocols

Animal Pharmacokinetic Study Protocol (Rat Model)

This protocol is a representative example based on published studies for methylated isoflavones.[3][7]

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before dosing.

-

Drug Administration:

-

Oral (PO): The test compound (e.g., biochanin A, formononetin) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.

-

Intravenous (IV): The test compound is dissolved in a vehicle suitable for injection (e.g., a mixture of polyethylene glycol, ethanol, and saline) and administered via a cannulated jugular vein.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis. For analysis of total isoflavones (aglycones + conjugates), plasma samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugates.

-

Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability.

Analytical Method: LC-MS/MS for Isoflavone Quantification

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites for sensitive and selective quantification.

Visualizations

Signaling Pathways

Isoflavones have been reported to modulate various signaling pathways, including the AKT/mTOR pathway, which is a key regulator of cell growth, proliferation, and survival.

Caption: The AKT/mTOR signaling pathway and the reported inhibitory effect of isoflavones.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an isoflavone.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

While specific pharmacokinetic data for this compound are not yet available, the extensive research on other methylated isoflavones provides a strong basis for predicting its ADME properties. It is anticipated that this compound will undergo significant metabolism, including demethylation and conjugation, leading to a complex pharmacokinetic profile. The methodologies and data presented in this guide offer a valuable framework for researchers and drug development professionals to design and interpret future studies on this and other novel isoflavones. Further research is warranted to elucidate the specific pharmacokinetic parameters and biological activities of this compound.

References

- 1. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of the soy isoflavones daidzein, genistein and glycitein in human subjects. Identification of new metabolites having an intact isoflavonoid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted Waters of a Novel Flavonoid: A Technical Guide to the Preliminary Toxicity Assessment of 3'-O-Methylorobol

Absence of specific toxicity data for 3'-O-Methylorobol in the public domain necessitates a forward-looking approach. This guide outlines the essential preliminary toxicological studies requisite for advancing a novel isoflavone, such as this compound, from discovery to a viable candidate for further development. Tailored for researchers, scientists, and drug development professionals, this document details the standard experimental protocols and data presentation formats that form the bedrock of early-stage safety assessment.

While this compound has been identified as a naturally occurring isoflavone with antioxidant properties, a thorough review of publicly available scientific literature reveals a significant gap: the absence of dedicated preliminary toxicity studies.[1][2] Such studies are fundamental to characterizing the safety profile of any new chemical entity destined for therapeutic use. This guide, therefore, serves as a comprehensive roadmap, detailing the requisite in-vivo and in-vitro assays that would constitute a robust preliminary toxicological evaluation of this compound.

Acute Oral Toxicity Assessment

The initial step in in-vivo toxicity testing is typically an acute oral toxicity study. The primary objective of this study is to determine the median lethal dose (LD50) and identify potential target organs for toxicity following a single high-dose administration of the test substance.[3] The study also helps in dose selection for subsequent sub-chronic studies.

Experimental Protocol

A standard acute oral toxicity study, often conducted in rodents (e.g., Sprague-Dawley rats), would adhere to the following protocol:

-

Animal Model: Healthy, young adult Sprague-Dawley rats (an equal number of males and females).

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of 7 days prior to dosing.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Dose Administration: A single dose of this compound, typically formulated in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose), is administered orally by gavage. A limit dose of 2000 mg/kg or 5000 mg/kg is often used. The control group receives the vehicle alone.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any macroscopic abnormalities in organs and tissues.

Data Presentation

The quantitative data from an acute toxicity study is typically summarized as follows:

| Group | Dose (mg/kg) | Number of Animals (Male/Female) | Mortality (Male/Female) | Clinical Signs | Body Weight Change (Day 14) | Gross Necropsy Findings |

| Control | 0 | 5/5 | 0/0 | None observed | Normal gain | No abnormalities |

| This compound | 2000 | 5/5 | 0/0 | None observed | Normal gain | No abnormalities |

This table presents hypothetical data for illustrative purposes.

Experimental Workflow Diagram

Sub-Chronic Oral Toxicity Assessment

Following the acute study, a sub-chronic toxicity study is conducted to evaluate the potential adverse effects of repeated exposure to this compound over a longer period, typically 28 or 90 days.[4][5] This study provides crucial information on the no-observed-adverse-effect level (NOAEL) and helps to identify cumulative toxic effects and target organ toxicity.

Experimental Protocol

A 90-day sub-chronic oral toxicity study in rats would generally involve the following steps:

-

Animal Model: Wistar or Sprague-Dawley rats (equal numbers of males and females).

-

Dose Levels: At least three dose levels (low, mid, and high) of this compound and a concurrent control group. The doses are selected based on the results of the acute toxicity study.

-

Dose Administration: The test substance is administered orally by gavage daily for 90 consecutive days.

-

In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the treatment period, blood samples are collected for hematological and clinical biochemistry analyses.

-

Terminal Procedures: Animals are euthanized, and a full necropsy is performed. Organ weights are recorded.

-

Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all groups are also examined.

Data Presentation

Key quantitative findings from a sub-chronic study are presented in tabular format for easy comparison.

Table 1: Selected Hematology Parameters (Day 91)

| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |

| Hemoglobin (g/dL) | 15.2 ± 0.8 | 15.1 ± 0.7 | 15.3 ± 0.9 | 15.0 ± 0.6 |

| Hematocrit (%) | 45.1 ± 2.1 | 44.9 ± 2.3 | 45.5 ± 2.0 | 44.8 ± 1.9 |

| White Blood Cells (x10³/µL) | 7.5 ± 1.2 | 7.6 ± 1.1 | 7.8 ± 1.3 | 7.4 ± 1.0 |

This table presents hypothetical data for illustrative purposes.

Table 2: Selected Clinical Biochemistry Parameters (Day 91)

| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |

| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 36 ± 6 | 38 ± 5 | 40 ± 7 |

| Aspartate Aminotransferase (AST) (U/L) | 80 ± 10 | 82 ± 12 | 85 ± 11 | 88 ± 14 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 21 ± 4 | 20 ± 3 | 22 ± 4 |

This table presents hypothetical data for illustrative purposes.

Experimental Workflow Diagram

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage.[6][7] A standard preliminary genotoxicity screening battery often includes an in-vitro bacterial reverse mutation assay (Ames test).

Experimental Protocol

The Ames test utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

-

Bacterial Strains: A set of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound on agar plates with minimal histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have undergone reverse mutation) is counted. A substance is considered mutagenic if it causes a dose-dependent, twofold or greater increase in the number of revertant colonies compared to the negative control.

Data Presentation

The results of an Ames test are typically presented in a table showing the number of revertant colonies for each bacterial strain at different concentrations of the test substance.

| Bacterial Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD |

| TA98 | - | 0 (Control) | 25 ± 5 |

| 10 | 28 ± 6 | ||

| 100 | 30 ± 4 | ||

| + | 0 (Control) | 40 ± 8 | |

| 10 | 45 ± 7 | ||

| 100 | 42 ± 9 | ||

| TA100 | - | 0 (Control) | 120 ± 15 |

| 10 | 125 ± 12 | ||

| 100 | 130 ± 18 | ||

| + | 0 (Control) | 150 ± 20 | |

| 10 | 155 ± 18 | ||

| 100 | 160 ± 22 |

This table presents hypothetical data for illustrative purposes.

Experimental Workflow Diagram

Conclusion

The preliminary toxicity assessment of a novel compound such as this compound is a critical and non-negotiable step in the drug development process. While no specific data currently exists for this promising isoflavone, the established methodologies for acute, sub-chronic, and genotoxicity testing provide a clear and robust framework for its initial safety evaluation. The successful completion of these studies would be the gateway to a more comprehensive toxicological characterization and would ultimately determine the future of this compound as a potential therapeutic agent. The protocols, data presentation formats, and workflows detailed in this guide offer a standardized approach to generating the foundational safety data required by regulatory agencies and for informed decision-making in drug development pipelines.

References

- 1. This compound | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. acute toxicity study: Topics by Science.gov [science.gov]

- 4. subchronic toxicity studies: Topics by Science.gov [science.gov]

- 5. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity of poorly soluble particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - Toxicology Research (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Isolation of 3'-O-Methylorobol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylorobol, an isoflavonoid with potential biological activities, has been identified in various plant species. This document provides a comprehensive protocol for the isolation and purification of this compound from plant sources. The methodology synthesizes established techniques for flavonoid extraction and purification, offering a step-by-step guide for researchers. The protocol covers extraction, fractionation, and chromatographic separation, along with methods for characterization. Quantitative data from related isoflavonoid isolations are presented for reference.

Introduction

This compound is a naturally occurring isoflavone that has been isolated from several plant genera, including Crotalaria, Flemingia, Dalbergia, and Eclipta.[1] Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their potential health benefits. The structural elucidation of this compound reveals a methoxy group at the 3' position of the B-ring, a feature that may influence its bioactivity. This protocol outlines a general yet detailed procedure for the isolation of this compound, providing a foundation for its further investigation in drug discovery and development.

Data Presentation

| Plant Source (Genus) | Compound Class | Extraction Solvent | Purification Method | Typical Yield Range (mg/kg of dry plant material) | Purity (%) |

| Dalbergia | Isoflavone Glycosides | Methanol | Column Chromatography (Silica Gel), Prep-HPLC | 10 - 50 | >95 |

| Cajanus | Isoflavonoids | Ethanol | Column Chromatography (Silica Gel), TLC | 5 - 30 | >95 |

| Eclipta | Coumestans, Triterpenoids | Ethanol | Column Chromatography (Silica Gel, Sephadex LH-20) | 15 - 60 | >97 |

Experimental Protocols

This protocol is a composite of established methods for the isolation of isoflavonoids from plant material. Researchers should optimize the specific conditions based on the plant matrix and available equipment.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy plant material (e.g., leaves, stems, or roots) from a verified source.

-

Drying: Air-dry the plant material in the shade at room temperature or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Methanol or ethanol are commonly used for the extraction of isoflavonoids. A preliminary small-scale extraction with different solvents (e.g., methanol, ethanol, ethyl acetate) can be performed to determine the optimal solvent for the target compound from the specific plant material.

-

Extraction Procedure (Maceration):

-

Soak the powdered plant material in the chosen solvent (e.g., 95% methanol) in a ratio of 1:10 (w/v).

-